Ethyl 6-bromo-2-methylimidazo[1,2-A]pyridine-3-carboxylate
Overview
Description
Ethyl 6-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate is a chemical compound with the molecular weight of 283.12 . It is used in organic syntheses and as pharmaceutical intermediates .
Synthesis Analysis
The synthesis of compounds with an imidazo[1,2-a]pyridine-3-carboxylate core has been reported in several studies . These compounds were synthesized and screened for their anti-proliferative activity against S. pneumoniae .Molecular Structure Analysis
The molecular structure of Ethyl 6-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate is represented by the formula C11H11BrN2O2 .Chemical Reactions Analysis
The interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine has been studied . The reaction of 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides with sodium methoxide leads to the formation of 2-methylimidazo[1,2-a]pyridine .Physical And Chemical Properties Analysis
The compound has a molecular weight of 283.12 . The storage temperature is between 28°C .Scientific Research Applications
Anti-inflammatory and Analgesic Applications
Ethyl 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate and its derivatives have been a subject of study for their potential anti-inflammatory and analgesic properties. A series of related compounds, including 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids, were synthesized and evaluated for their anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1982); (Abignente et al., 1984).
Anti-Hepatitis B Virus Activity
A study explored the synthesis of ethyl 6-bromo-8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate derivatives and evaluated them for their anti-hepatitis B virus (HBV) activity and cytotoxicity. Several compounds from this series demonstrated significant inhibition of HBV DNA replication (Chen et al., 2011).
Pharmaceutical Synthesis
Ethyl 6-bromo-2-methylimidazo[1,2-A]pyridine-3-carboxylate plays a role in the synthesis of various pharmaceutical compounds. It was used in the palladium-catalyzed Suzuki–Miyaura borylation reactions, which is an efficient method for preparing various active agents in the pharmaceutical industry. This process led to the formation of potential anti-cancer and anti-TB agents (Sanghavi et al., 2022).
Synthesis of Tricyclic Pyridinones
The compound was also involved in the synthesis of new tricyclic pyridinones, which has potential applications in medicinal chemistry (Castera-Ducros et al., 2006).
Immunomodulatory and Anticancer Activities
Some novel 2‐substituted‐6‐bromo‐3‐methylthiazolo[3,2‐a]benzimidazole derivatives, synthesized from ethyl 6‐bromo‐3‐methyl‐1,3‐thiazolo[3,2‐a]benzimidazole‐2‐carboxylate, showed immunomodulatory and anticancer activities. They exhibited strong cytotoxicity against colon carcinoma and hepatocellular carcinoma cells, highlighting their potential in cancer research (Abdel‐Aziz et al., 2009).
Nitration and CNDO/2 Calculations
Studies on the nitration of imidazo[1,2-a]pyridines involved ethyl 6-methyl-3-nitroimidazo[1,2-a]pyridine-2-carboxylate. CNDO/2 calculations based on X-ray structures provided insights into the reactivity of the imidazo[l,2-a]pyridine system, demonstrating its potential in the development of new chemical entities (Teulade et al., 1982).
Novel Pyrazolo[3,4-b]pyridine Synthesis
A novel and efficient synthesis method was developed for ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate, utilizing a condensation process. This showcases the versatility of ethyl 6-bromo-2-methylimidazo[1,2-A]pyridine-3-carboxylate derivatives in synthesizing new N-fused heterocycles (Ghaedi et al., 2015).
Antioxidant and Antimicrobial Activity
Ethyl 6-bromo-2-methylimidazo[1,2-A]pyridine-3-carboxylate derivatives were also investigated for their potential antioxidant and antimicrobial activities. Some derivatives showed moderate to good effectiveness in these areas, further expanding the compound's utility in pharmacology (Youssef & Amin, 2012).
Future Directions
Imidazo[1,2-a]pyridine derivatives have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Future research may focus on exploring the antimicrobial action of these compounds against various pathogens .
properties
IUPAC Name |
ethyl 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c1-3-16-11(15)10-7(2)13-9-5-4-8(12)6-14(9)10/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIAJKYQDKAHEME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=C(C=C2)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20512059 | |
Record name | Ethyl 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20512059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-bromo-2-methylimidazo[1,2-A]pyridine-3-carboxylate | |
CAS RN |
81438-56-4 | |
Record name | Ethyl 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20512059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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